tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
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Overview
Description
“tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate” is a chemical compound with the formula C18H24N2O4 and a molecular weight of 332.39 g/mol . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of this compound involves several key steps, including dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, and demethylation of the resulting spirocyclic oxindole . The target compound was obtained in an overall yield of 35% over eight steps without resorting to chromatographic purification .Molecular Structure Analysis
The molecular structure of “tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate” is complex, with several functional groups. The InChI code for this compound is FYBAPTXYFURDAZ-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it has been used in the synthesis of spirocyclic oxindole analogues . The reactivity of the process depends on the electronic properties of the aromatic ring of the isatin .Physical and Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate” include its molecular weight (332.39 g/mol), its formula (C18H24N2O4), and its InChI code (FYBAPTXYFURDAZ-UHFFFAOYSA-N) .Scientific Research Applications
Efficient Synthesis and Chemical Characterization
Synthetic Approaches
Researchers have developed efficient, scalable synthetic approaches toward spirocyclic oxindole analogues, including tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate, highlighting its synthesis through steps like dianion alkylation and cyclization, without the need for chromatographic purification (Teng, Zhang, & Mendonça, 2006).
Novel Compounds Synthesis
The compound has served as a precursor for the synthesis of novel compounds, providing a convenient entry point to chemical spaces complementary to piperidine ring systems, thus facilitating the exploration of new pharmacological profiles (Meyers et al., 2009).
Potential in Drug Development
Intermediate for Drug Synthesis
It's been used as a key intermediate in the synthesis of drugs like Vandetanib, demonstrating its role in the development of therapeutics by enabling complex chemical transformations (Wang et al., 2015).
Structural Characterization
The detailed spectroscopic and crystallographic analysis of this compound derivatives has been carried out to understand their molecular and structural properties, facilitating their application in drug design (Sharma et al., 2016).
Contribution to Material Science
Ion Exchange Membranes
Derivatives of the compound have been explored as anion exchange membranes (AEMs) for alkaline fuel cells, showing excellent alkaline stability and conductivity, which are crucial for the development of energy conversion technologies (Olsson, Pham, & Jannasch, 2018).
Chemosensor Development
The compound's derivatives have been used to create dual chemosensors for ions like Zn2+ and Al3+, demonstrating significant potential in analytical chemistry for detecting and quantifying metal ions with high sensitivity and specificity (Roy et al., 2019).
Future Directions
Spiro compounds like “tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate” are becoming key building blocks for drug discovery as they have been shown to exhibit a variety of interesting biological activities . Therefore, there is significant interest in developing efficient methods to prepare spiro compounds .
Properties
IUPAC Name |
tert-butyl 6-methoxy-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-17(2,3)24-16(22)20-9-7-18(8-10-20)13-6-5-12(23-4)11-14(13)19-15(18)21/h5-6,11H,7-10H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBAPTXYFURDAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=C(C=C3)OC)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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